![molecular formula C19H14BrN3 B1244427 5H-Imidazo[4,5-c]pyridine, 5-[(4-bromophenyl)methyl]-2-phenyl- CAS No. 645420-70-8](/img/structure/B1244427.png)
5H-Imidazo[4,5-c]pyridine, 5-[(4-bromophenyl)methyl]-2-phenyl-
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Description
Imidazopyridines are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . They play a crucial role in numerous disease conditions due to their structural resemblance to purines . They are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
The synthesis of 5H-imidazo[4,5-c]pyridines analogues was achieved by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes . Alkylation of these compounds using 4-chlorobenzyl and/or butyl bromide under basic conditions (K2CO3, DMF) predominantly resulted in the formation of N5 regioisomers .Molecular Structure Analysis
The N5,4,3-regioisomeric structures were confirmed using 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) spectra .Chemical Reactions Analysis
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of specific imidazopyridine derivatives can vary. For example, 5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has a linear formula of C7H11N3 .Mechanism of Action
Imidazopyridines are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABAA receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .
Safety and Hazards
properties
IUPAC Name |
5-[(4-bromophenyl)methyl]-2-phenylimidazo[4,5-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3/c20-16-8-6-14(7-9-16)12-23-11-10-17-18(13-23)22-19(21-17)15-4-2-1-3-5-15/h1-11,13H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAONJJYITSLFLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CN(C=CC3=N2)CC4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439437 |
Source
|
Record name | 5H-Imidazo[4,5-c]pyridine, 5-[(4-bromophenyl)methyl]-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H-Imidazo[4,5-c]pyridine, 5-[(4-bromophenyl)methyl]-2-phenyl- | |
CAS RN |
645420-70-8 |
Source
|
Record name | 5H-Imidazo[4,5-c]pyridine, 5-[(4-bromophenyl)methyl]-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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